Cas no 34761-09-6 (ethyl 3-amino-1-benzothiophene-2-carboxylate)

ethyl 3-amino-1-benzothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylicacid, 3-amino-, ethyl ester
- Ethyl 3-amino-1-benzothiophene-2-carboxylate
- 3-amino-1-benzothiophene-2-carboxylic acid ethyl ester
- 3-Amino-2-carboethoxy-benzothiophene
- 3-amino-benzo<b>thiophene-2-carboxylic acid ethyl esther
- 3-aminobenzothiophene-2-carboxylic acid ethyl ester
- ethyl 3-aminobenzo<b>thiophen-2-carboxylate
- ethyl 3-aminobenzothiophene-2-carboxylate
- 3-AMINO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
- 3-Aminobenzo[b]thiophene-2-carboxylic acid ethyl ester
- Benzo[b]thiophene-2-carboxylic acid, 3-amino-, ethyl ester
- Maybridge1_003360
- BEN789
- HMS551A16
- XZSFZYVMRZLUOJ-UHFFFAOYSA-N
- 3-Amino-2-carboethoxy-
- O11771
- CCG-46019
- EN300-53562
- ethyl3-aminobenzo[b]thiophene-2-carboxylate
- MFCD00661903
- CHEMBL3219016
- SCHEMBL7215848
- DS-3095
- DTXSID60352658
- Z802626906
- F1606-0080
- SR-01000635748-1
- AKOS000281331
- 34761-09-6
- A874869
- BS-4299
- AA-516/12432354
- ALBB-021576
- DB-108805
- STK350918
- BBL006365
- ethyl 3-amino-1-benzothiophene-2-carboxylate
-
- MDL: MFCD00661903
- インチ: 1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
- InChIKey: XZSFZYVMRZLUOJ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC([H])([H])C([H])([H])[H])=C(C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H]
計算された属性
- せいみつぶんしりょう: 221.05100
- どういたいしつりょう: 221.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: ca 82℃ subl.
- ふってん: 373.4±22.0 °C at 760 mmHg
- フラッシュポイント: 179.6±22.3 °C
- PSA: 80.56000
- LogP: 3.24140
ethyl 3-amino-1-benzothiophene-2-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD84412)
ethyl 3-amino-1-benzothiophene-2-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl 3-amino-1-benzothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A212828-250mg |
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate |
34761-09-6 | 95% | 250mg |
$15.0 | 2025-02-26 | |
TRC | F590620-100mg |
1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid |
34761-09-6 | 100mg |
$ 210.00 | 2022-06-05 | ||
Enamine | EN300-53562-0.05g |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
AK Scientific | V5365-1g |
Ethyl 3-aminobenzothiophene-2-carboxylate |
34761-09-6 | 95% | 1g |
$28 | 2023-09-15 | |
Life Chemicals | F1606-0080-10g |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95%+ | 10g |
$110.0 | 2023-09-07 | |
Enamine | EN300-53562-0.25g |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Life Chemicals | F1606-0080-0.25g |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F1606-0080-1g |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E192896-250mg |
ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 95% | 250mg |
¥66.90 | 2023-09-03 | |
Matrix Scientific | 080313-500mg |
Ethyl 3-amino-1-benzothiophene-2-carboxylate |
34761-09-6 | 500mg |
$105.00 | 2023-09-05 |
ethyl 3-amino-1-benzothiophene-2-carboxylate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
ethyl 3-amino-1-benzothiophene-2-carboxylateに関する追加情報
Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate: A Comprehensive Overview
Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate, identified by the CAS number 34761-09-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of an amino group (-NH₂) and an ethyl ester (-COOEt) further enhances its chemical versatility, making it a valuable intermediate in various synthetic processes.
The structure of Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate consists of a benzothiophene core with substituents at positions 1, 2, and 3. The amino group at position 3 introduces nucleophilic properties, while the ethyl ester at position 2 contributes to the compound's solubility and reactivity. This combination makes it a promising candidate for applications in drug discovery, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate as a precursor for synthesizing bioactive molecules. Researchers have explored its role in developing anti-inflammatory agents and antioxidants due to its unique electronic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with chronic inflammatory diseases.
In addition to its pharmaceutical applications, Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate has shown promise in the field of agrochemistry. Its ability to act as a growth regulator for plants has been investigated, with preliminary results indicating enhanced crop yields under controlled conditions. This dual functionality underscores its importance as a versatile building block in modern chemical synthesis.
The synthesis of Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate typically involves multi-step reactions, including Friedel-Crafts alkylation and subsequent functionalization. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. The use of microwave-assisted synthesis has also been reported, reducing reaction times while maintaining high yields.
From an environmental perspective, the development of sustainable synthetic routes for Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate is a growing area of research. Scientists are exploring green chemistry approaches, such as using biodegradable solvents and minimizing waste generation. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, Ethyl 3-Amino-1-Benzothiophene-2-Carboxylate stands out as a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity continue to inspire innovative research directions. As advancements in synthetic methodologies and bioactivity studies unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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